molecular formula C24H27N3O3 B2459603 1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018146-70-7

1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2459603
CAS No.: 1018146-70-7
M. Wt: 405.498
InChI Key: TUNNGAUCFZHTNT-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Biological Activity

The compound 1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

This compound features a benzimidazole moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that they can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The specific activity of This compound has not been extensively documented; however, its structural similarity to other active benzimidazole derivatives suggests potential anticancer efficacy.

Antimicrobial Activity

Compounds containing the benzimidazole structure have shown promising antimicrobial activity against various pathogens. A study highlighted the synthesis and evaluation of similar compounds that exhibited antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, particularly in cancer metabolism.
  • Cell Cycle Regulation : Compounds with similar structures have been shown to affect cell cycle progression, leading to cancer cell death.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Study 1: Anticancer Evaluation

A recent study synthesized various benzimidazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, a derivative closely related to our compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential .

Study 2: Antimicrobial Assessment

Another relevant study assessed the antimicrobial activity of similar compounds against a panel of bacteria and fungi. The results indicated that certain modifications to the benzimidazole core enhanced activity against resistant strains of bacteria, suggesting that structural variations could optimize therapeutic efficacy .

Study 3: Neuroprotective Properties

Research focusing on neuroprotective agents highlighted that certain pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic application for neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Research into the biological activities of 1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one indicates several promising applications:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular hybrids containing imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies often utilize quantitative structure–activity relationship (QSAR) methods to optimize the efficacy of new compounds .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. The results indicate that modifications in the chemical structure can enhance antimicrobial potency, making it a candidate for further development in treating infections .

Neuroprotective Effects

Research indicates that derivatives of benzimidazole compounds can exhibit neuroprotective effects. The presence of hydroxyl and allyl groups may contribute to this activity, suggesting that this compound could be explored for neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Evaluation

A study synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against several cell lines. The results showed that specific modifications led to increased cytotoxicity, suggesting a pathway for developing more effective anticancer agents based on this chemical scaffold .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for antimicrobial efficacy using a disc diffusion method. The findings indicated that certain structural features significantly enhanced activity against both gram-positive and gram-negative bacteria, supporting further exploration into their use as antimicrobial agents .

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-11-26-14-18(13-23(26)29)24-25-21-9-4-5-10-22(21)27(24)15-19(28)16-30-20-8-6-7-17(2)12-20/h3-10,12,18-19,28H,1,11,13-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNNGAUCFZHTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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